
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom and a trifluoropropyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropylamine and 4-iodopyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Reaction Steps: The trifluoropropylamine is reacted with 4-iodopyrazole in the presence of a catalyst, typically palladium on carbon (Pd/C), to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific chemical properties, such as its reactivity and the effects of the iodine atom on its overall behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C6H6F3IN2 |
|---|---|
Poids moléculaire |
290.02 g/mol |
Nom IUPAC |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |
Clé InChI |
WSUWJFDFUAXGDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



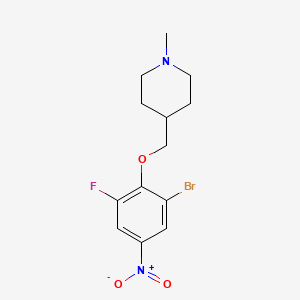
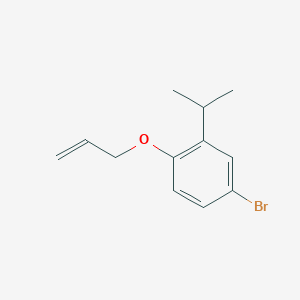
![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)

![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
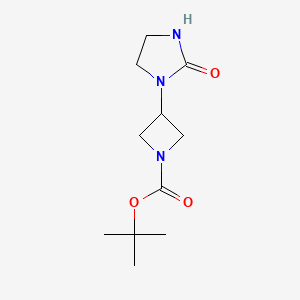
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
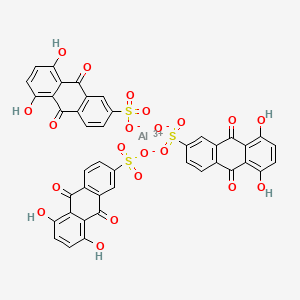

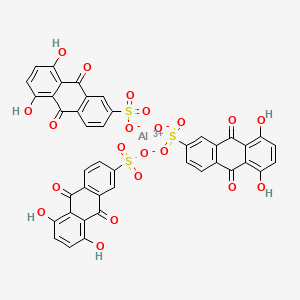
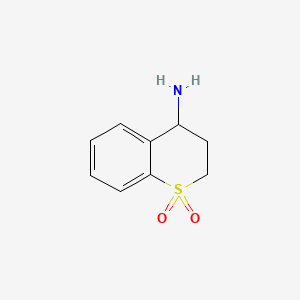
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
